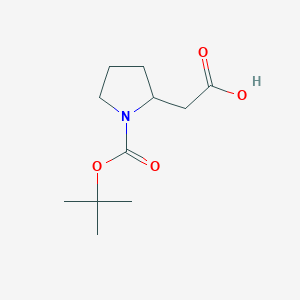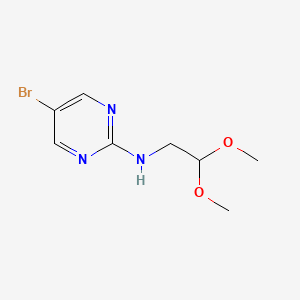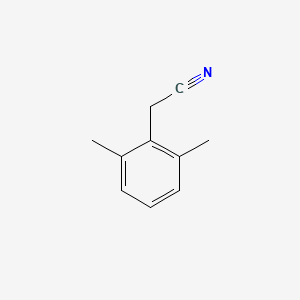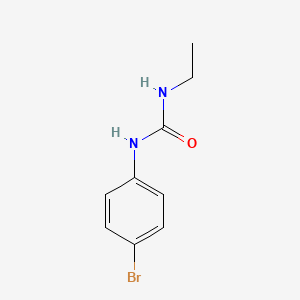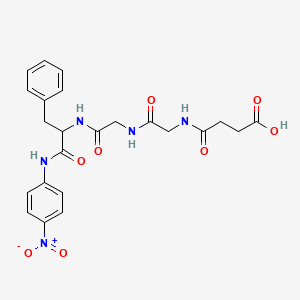
5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Benzothien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound that features a benzothiophene ring fused with a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-benzothiophene-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield the triazole-thiol compound .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thiol group in 5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield the corresponding thiol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its derivatives have been investigated for their antimicrobial, antifungal, and anticancer activities .
Industry: In materials science, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to form stable complexes with metals makes it useful in catalysis and other industrial applications .
Mécanisme D'action
The mechanism of action of 5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol largely depends on its application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 5-(1-Benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
- 5-(1-Benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol
Comparison: While these compounds share a similar core structure, the substituents on the triazole ring can significantly influence their chemical properties and biological activities. For instance, the ethyl group in 5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol may confer different solubility and reactivity compared to the methyl or isopropyl groups in its analogs. This can affect their suitability for specific applications, such as drug development or material synthesis .
Propriétés
IUPAC Name |
3-(1-benzothiophen-3-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S2/c1-2-15-11(13-14-12(15)16)9-7-17-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRDTJUVWSJCMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CSC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
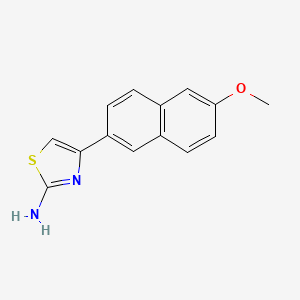
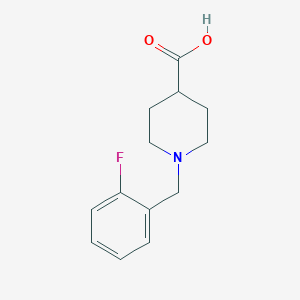
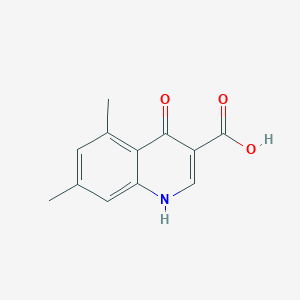


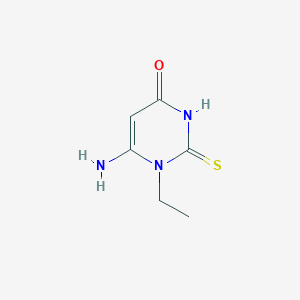
![Benzyl N-[(propylcarbamoyl)methyl]carbamate](/img/structure/B1334494.png)

